2-(1H-pyrazol-1-yl)ethanamine
Overview
Description
2-(1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Preparation of Metal Complexes and Ligand Decomposition Reactions : It is used in creating metal complexes and ligand decomposition reactions, as investigated by Cubanski, Cameron, Crowley, and Blackman (2013) in their study "Low symmetry pyrazole-based tripodal tetraamine ligands: metal complexes and ligand decomposition reactions" (Cubanski et al., 2013).
Formation of Aza-enamines : Brehme, Gründemann, Schneider, Radeglia, Reck, Schulz (2003) explored its role in forming aza-enamines, which are part of electrophilic substitution reactions at the azomethine C-atom, in "Aza-enamines X: Formylation of Pyrazole-4-carbaldehyde Hydrazones at the Hydrazonoazomethine C-Atom" (Brehme et al., 2003).
Pharmacological Activities : A study by Bruno, Bondavalli, Ranise, Schenone, Cenicola, Donnoli, Filippelli, Losasso, Costantino, and Marmo (1991) on "3,5-Diphenyl-1H-pyrazole derivatives. VIII. N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines" found that derivatives of this compound exhibit various pharmacological activities including antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory effects in rats and mice (Bruno et al., 1991).
Chelation with PdII Atom : Obuah, Darkwa, and Muller (2012) in "cis-Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]palladium(II) dichloromethane monosolvate" demonstrated that the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine ligand can chelate the PdII atom, creating a distorted square-planar metal coordination environment (Obuah et al., 2012).
Supporting Cobalt(II) Complexes for Anionic Exchange : Seo, Lee, Kim, Lee, Jeon, and Nayab (2019) found in "Synthesis, structures and reactivity of cobalt(II) complexes supported by N,N,N′,N″-tetradentate N′-substituted bis((1H-pyrazol-1-yl)methyl)amine" that N,N-bis((1H-pyrazol-1-yl)methyl)-2-(piperidin-1-yl)ethanamine supports cobalt(II) complexes with selective anionic exchange capabilities (Seo et al., 2019).
Antibacterial, Antioxidant, and DNA Binding Activities : Kitawat and Singh (2014) in their study "Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives" reported that synthesized compounds with this structure showed notable antibacterial, antioxidant, and DNA binding activities (Kitawat & Singh, 2014).
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)ethanamine, also known as Betazole, is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion .
Mode of Action
This compound acts as a histamine analogue . It binds to the H2 receptor, which is a mediator of gastric acid secretion . This agonist action results in an increase in the volume of gastric acid produced .
Biochemical Pathways
The compound’s interaction with the H2 receptor affects the gastric acid secretion pathway . The binding of the compound to the receptor triggers an increase in gastric acid production . This can be used to diagnose diseases such as Zollinger-Ellison syndrome .
Pharmacokinetics
It is known that the compound is rapidly and completely absorbed . More than 99% of the compound is protein-bound .
Result of Action
The binding of this compound to the H2 receptor leads to an increase in gastric acid production . This can be used to measure maximal production of gastric acidity or anacidity, aiding in the diagnosis of certain gastric conditions .
Properties
IUPAC Name |
2-pyrazol-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWDESVQLUNCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360651 | |
Record name | 2-(1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101395-71-5 | |
Record name | 2-(1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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